molecular formula C5H8N4O B2702934 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2377035-39-5

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No. B2702934
CAS RN: 2377035-39-5
M. Wt: 140.146
InChI Key: KEXMHWGSUFMTDC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a new substituted 5,6,7,8-tetrahydro triazolo pyridine-3 (2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo [2,1-c] [1,2,4]triazol-3-ones .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the addition of triethylamine to a suspension of the compound in dichloromethane, followed by the addition of isocyanates . Another method involves the use of commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .


Chemical Reactions Analysis

The compound has been used in the creation of a small library of triazolopyrazines with a variety of substituents in position 3 . It has also been involved in reactions concerning contamination with N-nitrosamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and boiling point . It is also known to form a protective layer on the steel surface due to its adsorption behavior following Langmuir’s adsorption isotherm .

Scientific Research Applications

Mechanism of Action

The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .

Future Directions

The compound has potential for further synthetic application for medicinally oriented synthesis . It is also being studied for its potential use in therapeutic treatments .

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXMHWGSUFMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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